
1-(Bis(4-fluorophenyl)methyl)-4-(2,4-dimethoxycinnamyl)piperazine fumarate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Bis(4-fluorophenyl)methyl)-4-(2,4-dimethoxycinnamyl)piperazine fumarate is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bis(4-fluorophenyl)methyl)-4-(2,4-dimethoxycinnamyl)piperazine fumarate typically involves multiple steps:
Formation of the piperazine core: This can be achieved by reacting piperazine with appropriate benzyl halides under basic conditions.
Introduction of the cinnamyl group: This step involves the reaction of the piperazine derivative with 2,4-dimethoxycinnamyl chloride in the presence of a base.
Formation of the fumarate salt: The final step involves the reaction of the free base with fumaric acid to form the fumarate salt.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
1-(Bis(4-fluorophenyl)methyl)-4-(2,4-dimethoxycinnamyl)piperazine fumarate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 1-(Bis(4-fluorophenyl)methyl)-4-(2,4-dimethoxycinnamyl)piperazine fumarate would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to modulation of signaling pathways or metabolic processes.
類似化合物との比較
Similar Compounds
1-(Bis(4-fluorophenyl)methyl)piperazine: Lacks the cinnamyl group.
4-(2,4-Dimethoxycinnamyl)piperazine: Lacks the bis(4-fluorophenyl)methyl group.
1-(Bis(4-chlorophenyl)methyl)-4-(2,4-dimethoxycinnamyl)piperazine: Similar structure but with chlorine instead of fluorine.
Uniqueness
1-(Bis(4-fluorophenyl)methyl)-4-(2,4-dimethoxycinnamyl)piperazine fumarate is unique due to the presence of both the bis(4-fluorophenyl)methyl and 2,4-dimethoxycinnamyl groups, which may confer distinct chemical and biological properties.
特性
CAS番号 |
104690-91-7 |
|---|---|
分子式 |
C32H34F2N2O6 |
分子量 |
580.6 g/mol |
IUPAC名 |
1-[bis(4-fluorophenyl)methyl]-4-[(E)-3-(2,4-dimethoxyphenyl)prop-2-enyl]piperazine;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C28H30F2N2O2.C4H4O4/c1-33-26-14-9-21(27(20-26)34-2)4-3-15-31-16-18-32(19-17-31)28(22-5-10-24(29)11-6-22)23-7-12-25(30)13-8-23;5-3(6)1-2-4(7)8/h3-14,20,28H,15-19H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b4-3+;2-1+ |
InChIキー |
XATDEINGYGBGQZ-AVRNHWNZSA-N |
異性体SMILES |
COC1=CC(=C(C=C1)/C=C/CN2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC.C(=C/C(=O)O)\C(=O)O |
正規SMILES |
COC1=CC(=C(C=C1)C=CCN2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


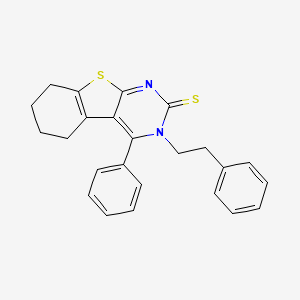
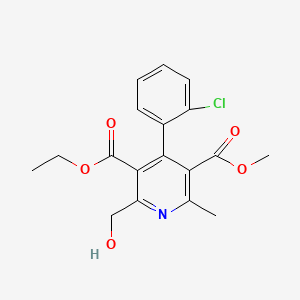

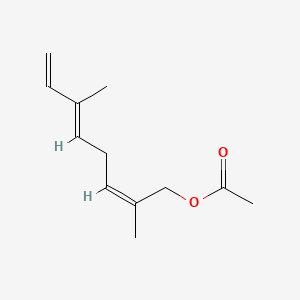
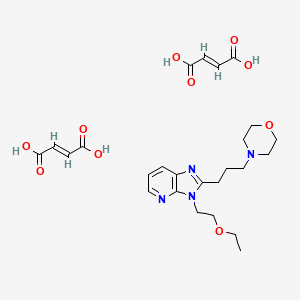
![Benzenesulfonic acid, 4-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-3-methyl-(butanamine)](/img/structure/B12764855.png)
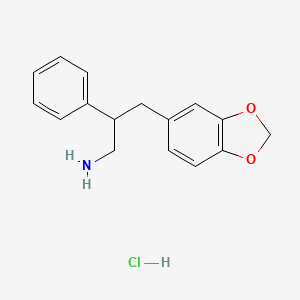

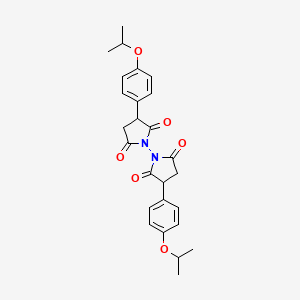
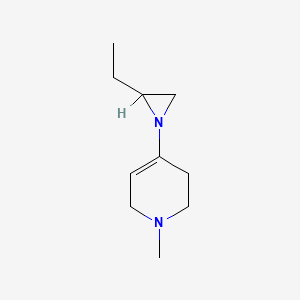

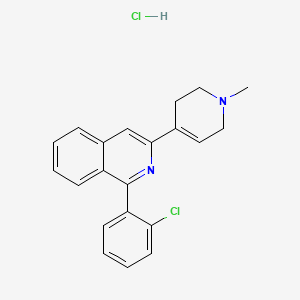

![10-[3-(diethylamino)propyl]tricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,9,11,13-heptaen-8-one;oxalic acid](/img/structure/B12764896.png)
